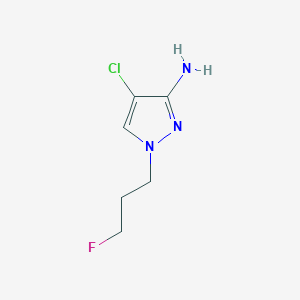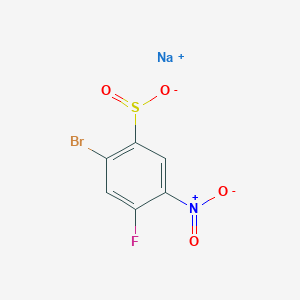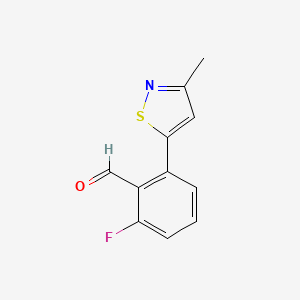
(R)-Ethylsec-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethylsec-butylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethylsec-butylcarbamate typically involves the reaction of an appropriate amine with an alkyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ®-enantiomer. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-OCOCl} \rightarrow \text{R-NHCOOR’} + \text{HCl} ] where R-NH2 is the amine and R’-OCOCl is the alkyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of ®-Ethylsec-butylcarbamate may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Ethylsec-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
®-Ethylsec-butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Medicine: ®-Ethylsec-butylcarbamate derivatives are explored for their potential therapeutic effects, including as anticonvulsants and muscle relaxants.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of ®-Ethylsec-butylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. For example, in pesticides, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects.
Comparaison Avec Des Composés Similaires
Methylcarbamate: Another carbamate ester with similar chemical properties but different biological activity.
Ethylcarbamate: A simpler carbamate ester used in different applications.
Butylcarbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and application.
Uniqueness: ®-Ethylsec-butylcarbamate is unique due to its specific ®-enantiomer configuration, which can result in distinct biological activities compared to its racemic or (S)-enantiomer counterparts. This specificity makes it valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and enzyme inhibition studies.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
ethyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(3)8-7(9)10-5-2/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
MWWHFPACIRAPEB-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@@H](C)NC(=O)OCC |
SMILES canonique |
CCC(C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)




![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)



![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)


![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
